Florilenalin

Descripción general

Descripción

Florilenalin is a sesquiterpene lactone, a type of naturally occurring organic compound. It is isolated from the medicinal plant Centipeda minima, which is known for its therapeutic properties, particularly in traditional Chinese medicine. This compound has garnered attention due to its potential medicinal applications, especially its ability to induce apoptosis in certain cancer cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Florilenalin can be extracted from Centipeda minima through bioactivity-guided fractionation. The process involves isolating the active compounds from the plant material using solvents and chromatographic techniques. The specific conditions for the extraction include grinding the plant material to a fine powder, followed by solvent extraction and purification using chromatographic methods .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Centipeda minima. The plant material is harvested during its anthesis, dried, and then subjected to supercritical fluid extraction using carbon dioxide. This method ensures a high yield of this compound while maintaining its bioactivity .

Análisis De Reacciones Químicas

Types of Reactions: Florilenalin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may exhibit varying biological activities.

Reduction: Reduction reactions can modify the lactone ring, potentially altering the compound’s bioactivity.

Substitution: Substitution reactions, particularly at the lactone ring, can lead to the formation of new compounds with unique properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions include various this compound derivatives, each with distinct biological activities and potential therapeutic applications .

Aplicaciones Científicas De Investigación

Florilenalin has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying sesquiterpene lactones and their chemical properties.

Biology: this compound is studied for its ability to induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies.

Mecanismo De Acción

Florilenalin exerts its effects primarily through the induction of apoptosis in cancer cells. The compound disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol. This triggers the activation of caspases, which are proteases that play a crucial role in the execution of apoptosis. This compound also regulates the expression of Bcl-2 family proteins, further promoting cell death .

Comparación Con Compuestos Similares

Florilenalin is unique among sesquiterpene lactones due to its specific structure and bioactivity. Similar compounds include:

Helenalin: Another sesquiterpene lactone with anticancer properties.

Britannin: Known for its anti-inflammatory and anticancer activities.

Ergolide: Exhibits anti-inflammatory and anticancer effects.

This compound stands out due to its potent antiproliferative effects on nasopharyngeal carcinoma cells, making it a promising candidate for further research and development in cancer therapy .

Actividad Biológica

Florilenalin, a sesquiterpene lactone isolated from the medicinal plant Centipeda minima, has garnered attention due to its significant biological activities, particularly its anti-cancer properties. This article provides an in-depth examination of the biological activity of this compound, including detailed research findings, data tables, and case studies.

Chemical Structure and Properties

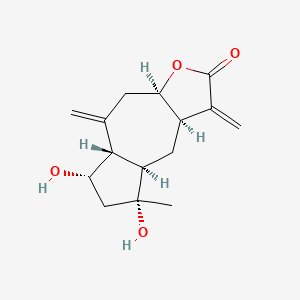

This compound has been identified as a compound with a complex structure that includes an α-methylene-γ-lactone ring, which is crucial for its biological activity. Its molecular formula is , with a molecular weight of approximately 264.32 g/mol .

Apoptotic Induction

Research indicates that this compound induces apoptosis in cancer cells through both intrinsic and extrinsic pathways. In a study focusing on nasopharyngeal carcinoma (NPC) cells (CNE), this compound demonstrated:

- Dose-Dependent Inhibition : The compound exhibited significant inhibition of CNE cell growth with IC50 values decreasing over time:

- Apoptotic Markers : Key apoptotic markers were observed, including:

Cytotoxicity Assessment

The cytotoxic effects were evaluated using lactate dehydrogenase (LDH) leakage assays, which showed no significant cytotoxicity towards normal human fibroblast cells (Hs68), suggesting a selective action against cancer cells .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

Case Study: Nasopharyngeal Carcinoma Treatment

A notable case study involved the application of this compound in treating NPC. The study highlighted its potential as a therapeutic agent due to its ability to selectively induce apoptosis in cancer cells while sparing normal cells. The results indicated that further exploration into its use as a complementary treatment alongside conventional therapies could be beneficial .

Propiedades

IUPAC Name |

(3aR,5aS,6S,8R,8aR,9aR)-6,8-dihydroxy-8-methyl-1,5-dimethylidene-3a,4,5a,6,7,8a,9,9a-octahydroazuleno[6,5-b]furan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-7-4-12-9(8(2)14(17)19-12)5-10-13(7)11(16)6-15(10,3)18/h9-13,16,18H,1-2,4-6H2,3H3/t9-,10-,11+,12-,13-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBLYUGWIFLXCPD-VZGVWICMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2C1CC3C(CC2=C)OC(=O)C3=C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(C[C@@H]([C@H]2[C@H]1C[C@H]3[C@@H](CC2=C)OC(=O)C3=C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90331779 | |

| Record name | Florilenalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54964-49-7 | |

| Record name | (3aR,4aR,5R,7S,7aS,9aR)-Decahydro-5,7-dihydroxy-5-methyl-3,8-bis(methylene)azuleno[6,5-b]furan-2(3H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54964-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Florilenalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.